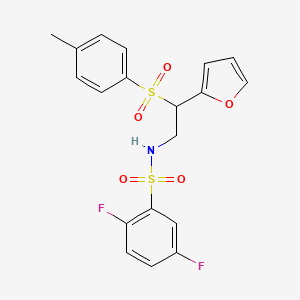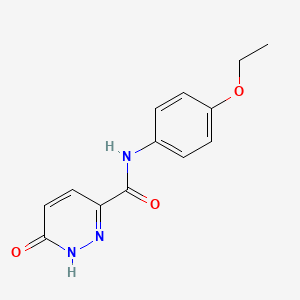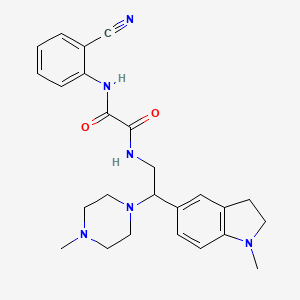![molecular formula C16H16ClN3O3 B2800714 2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide CAS No. 2094697-11-5](/img/structure/B2800714.png)
2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide is a chemical compound with potential applications in scientific research. This compound is also known as ACY-1215, and it belongs to the class of selective histone deacetylase 6 (HDAC6) inhibitors. The purpose of
Wirkmechanismus
The mechanism of action of ACY-1215 involves the selective inhibition of HDAC6. HDAC6 is a class IIb HDAC that primarily deacetylates non-histone proteins such as tubulin, heat shock protein 90 (HSP90), and cortactin. By inhibiting HDAC6, ACY-1215 promotes the accumulation of acetylated proteins, leading to the induction of apoptosis in cancer cells. Additionally, ACY-1215 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
ACY-1215 has been shown to have several biochemical and physiological effects. In preclinical studies, ACY-1215 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other anticancer drugs such as bortezomib and lenalidomide. Additionally, ACY-1215 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. ACY-1215 has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ACY-1215 is its selectivity for HDAC6, which reduces the risk of off-target effects. Additionally, ACY-1215 has been shown to have synergistic effects with other anticancer drugs, which could enhance its therapeutic potential. However, one limitation of ACY-1215 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term safety and efficacy of ACY-1215 in humans have not yet been established.
Zukünftige Richtungen
There are several potential future directions for research on ACY-1215. One direction is to investigate the safety and efficacy of ACY-1215 in clinical trials for the treatment of multiple myeloma and other types of cancer. Another direction is to explore the potential of ACY-1215 as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to optimize the synthesis and formulation of ACY-1215 to improve its solubility and bioavailability. Finally, additional studies are needed to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory effects of ACY-1215.
Synthesemethoden
The synthesis of ACY-1215 involves the reaction of 2-(3-acetylphenoxy)propanoic acid with 5-chloropyrazin-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified by column chromatography to obtain ACY-1215 in high purity.
Wissenschaftliche Forschungsanwendungen
ACY-1215 has potential applications in scientific research, particularly in the field of cancer research. HDAC6 is an enzyme that plays a role in the regulation of gene expression and protein function. In cancer cells, HDAC6 is overexpressed, leading to abnormal cell growth and proliferation. ACY-1215 selectively inhibits HDAC6, leading to the accumulation of acetylated proteins that can trigger apoptosis (programmed cell death) in cancer cells. ACY-1215 has been shown to be effective in preclinical studies of multiple myeloma, a type of blood cancer.
Eigenschaften
IUPAC Name |
2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10(21)12-4-3-5-14(6-12)23-11(2)16(22)20-8-13-7-19-15(17)9-18-13/h3-7,9,11H,8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGQWFPRTUTBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=N1)Cl)OC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2800631.png)







![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2800643.png)

![(2-Chlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2800647.png)
![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2800648.png)
![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)
![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)